molecular formula C26H21NO4 B12994431 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid

Cat. No.: B12994431
M. Wt: 411.4 g/mol
InChI Key: LFBRVTFSDMMKFU-XMMPIXPASA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid is a complex organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and hydrolysis.

    Introduction of the Ethynylphenyl Group: The ethynylphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the ethynyl group.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid is used as a building block in the synthesis of complex peptides and proteins. Its Fmoc group provides a temporary protection for amino groups, allowing for selective reactions.

Biology

In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides that mimic natural proteins, aiding in the investigation of biological pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may serve as precursors for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. This property is crucial in peptide synthesis, where precise control over reaction sequences is required.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the ethynyl group.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Contains a nitrophenyl group instead of an ethynyl group.

Uniqueness

The presence of the ethynyl group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid imparts unique reactivity and properties, making it particularly useful in specific synthetic applications where the ethynyl functionality is required.

Properties

Molecular Formula

C26H21NO4

Molecular Weight

411.4 g/mol

IUPAC Name

(2R)-3-(3-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m1/s1

InChI Key

LFBRVTFSDMMKFU-XMMPIXPASA-N

Isomeric SMILES

C#CC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C#CC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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